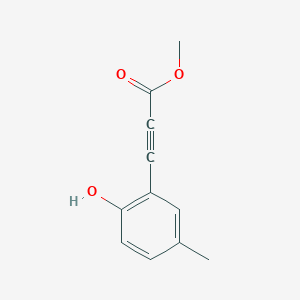![molecular formula C10H19NO2 B13167200 4-[1-(Aminomethyl)cyclopropyl]-3-methyloxan-4-ol](/img/structure/B13167200.png)
4-[1-(Aminomethyl)cyclopropyl]-3-methyloxan-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[1-(Aminomethyl)cyclopropyl]-3-methyloxan-4-ol is an organic compound with the molecular formula C10H19NO2. This compound features a cyclopropyl group attached to an aminomethyl moiety, which is further connected to a methyloxan ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-[1-(Aminomethyl)cyclopropyl]-3-methyloxan-4-ol typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Aminomethylation: The cyclopropyl group is then aminomethylated using formaldehyde and ammonia or an amine under basic conditions.
Oxan Ring Formation: The final step involves the formation of the methyloxan ring through a cyclization reaction, often using an appropriate diol and acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the aminomethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles, solvents like dimethylformamide, elevated temperatures.
Major Products:
Oxidation: Corresponding oxides or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted cyclopropyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-[1-(Aminomethyl)cyclopropyl]-3-methyloxan-4-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of novel cyclopropyl-containing compounds.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and surfactants.
Wirkmechanismus
The mechanism of action of 4-[1-(Aminomethyl)cyclopropyl]-3-methyloxan-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the cyclopropyl and methyloxan rings provide structural rigidity and specificity. These interactions can modulate the activity of the target, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
4-[1-(Aminomethyl)cyclopropyl]methanol: A simpler analog with similar aminomethyl and cyclopropyl groups but lacking the methyloxan ring.
3-Methyloxan-4-ol: Contains the methyloxan ring but lacks the aminomethyl and cyclopropyl groups.
Uniqueness: 4-[1-(Aminomethyl)cyclopropyl]-3-methyloxan-4-ol is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both the cyclopropyl and methyloxan rings, along with the aminomethyl group, allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industrial applications.
Eigenschaften
Molekularformel |
C10H19NO2 |
|---|---|
Molekulargewicht |
185.26 g/mol |
IUPAC-Name |
4-[1-(aminomethyl)cyclopropyl]-3-methyloxan-4-ol |
InChI |
InChI=1S/C10H19NO2/c1-8-6-13-5-4-10(8,12)9(7-11)2-3-9/h8,12H,2-7,11H2,1H3 |
InChI-Schlüssel |
IUJSEUFJFJNQOL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1COCCC1(C2(CC2)CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


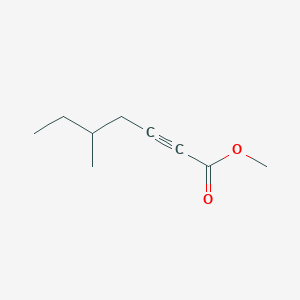
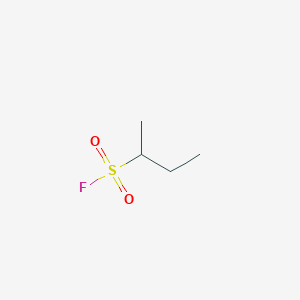
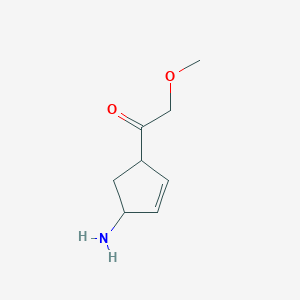
![({[1-(Chloromethyl)cyclopentyl]methoxy}methyl)benzene](/img/structure/B13167128.png)

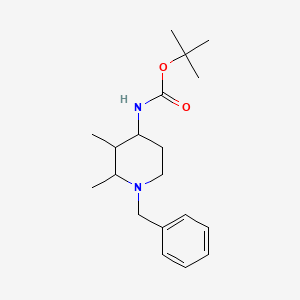
![N-[(1,1-Dioxo-1lambda6-thiomorpholin-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B13167154.png)



![4-(2-Aminoethyl)spiro[2.4]heptan-4-ol](/img/structure/B13167187.png)


